molecular formula C7H7ClN2O2 B13684581 N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride

N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride

Cat. No.: B13684581
M. Wt: 186.59 g/mol
InChI Key: HZXLKKXTFVPUCG-UHFFFAOYSA-N
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Description

N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride is a chemical compound with the molecular formula C7H7ClN2O2. It is known for its unique structure and properties, which make it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbimidoyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

Major products formed from these reactions include various substituted pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-6-methoxypyridine-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

N-hydroxy-6-methoxypyridine-2-carboximidoyl chloride

InChI

InChI=1S/C7H7ClN2O2/c1-12-6-4-2-3-5(9-6)7(8)10-11/h2-4,11H,1H3

InChI Key

HZXLKKXTFVPUCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(=NO)Cl

Origin of Product

United States

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